molecular formula C12H26 B14538482 2,2,3,3,6-Pentamethylheptane CAS No. 62198-82-7

2,2,3,3,6-Pentamethylheptane

Cat. No.: B14538482
CAS No.: 62198-82-7
M. Wt: 170.33 g/mol
InChI Key: LYTFNNQFUUFUDH-UHFFFAOYSA-N
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Description

Overview of Branched Hydrocarbon Chemistry

Branched-chain alkanes are hydrocarbons that feature alkyl groups attached to a central carbon chain. thoughtco.com This branching distinguishes them from linear, or straight-chain, alkanes. thoughtco.comlibretexts.org The structure of alkanes is directly related to their physical properties. For instance, branched isomers typically exhibit lower boiling and melting points compared to their straight-chain equivalents. freechemistryonline.com This is attributed to the smaller surface area of branched molecules, which reduces the effectiveness of London dispersion forces, the weak intermolecular attractions. wou.edu

A critical aspect of branched alkanes is their stability. More highly branched alkanes are thermodynamically more stable than their less branched or linear isomers. wikipedia.org For example, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. wikipedia.org This increased stability is a key factor in their industrial applications, particularly in the petroleum industry. Processes such as catalytic cracking and isomerization are employed to convert long-chain or straight-chain alkanes into more highly branched isomers to improve the octane (B31449) number of gasoline, leading to smoother combustion. thoughtco.comnih.gov

The general formula for alkanes is CnH2n+2. libretexts.orgwikipedia.org As the number of carbon atoms (n) increases, the number of possible structural isomers—molecules with the same molecular formula but different arrangements of atoms—grows rapidly. libretexts.orgfreechemistryonline.com While methane (B114726) (n=1), ethane (B1197151) (n=2), and propane (B168953) (n=3) have no isomers, butane (B89635) (n=4) has two, and the number of potential isomers for an eicosane (B133393) (C20H42) is estimated to be over 366,000. libretexts.orgfreechemistryonline.com

Importance of Stereoisomerism in Alkane Systems

Isomerism in alkanes is not limited to structural differences. Stereoisomerism, where isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, also plays a crucial role. fiveable.me While simple alkanes are often achiral, the introduction of branching can create chiral centers—a carbon atom attached to four different substituent groups. Molecules with chiral centers can exist as enantiomers, which are non-superimposable mirror images of each other. fiveable.meoit.edu

The three-dimensional structure of alkanes is characterized by tetrahedral geometry around each sp3-hybridized carbon atom, with bond angles of approximately 109.5°. fiveable.me Free rotation around carbon-carbon single bonds allows for different spatial arrangements known as conformations. fiveable.melibretexts.org However, in highly branched and sterically hindered alkanes, these bond angles may deviate significantly from the ideal value, leading to molecular strain and increased reactivity. libretexts.org The presence of chirality is significant because enantiomers can exhibit different biological activities and interactions with other chiral molecules, a critical consideration in fields like pharmacology and biochemistry. oit.edu

Research Landscape of Complex Alkane Isomers, including Pentamethylheptanes

The study of complex and highly branched alkane isomers is an active area of research. Scientists are interested in their synthesis, their unique properties, and their presence in natural and industrial processes. The isomerization of linear alkanes, such as n-heptane, into their more branched counterparts is a key technology for producing high-octane gasoline components. nih.govnefthim.comnih.gov This process often requires sophisticated bifunctional catalysts that can facilitate the desired rearrangements without excessive hydrocracking, which breaks the carbon chains into smaller, less valuable molecules. nefthim.comnih.govacs.org

Pentamethylheptane (C12H26) is an example of a highly branched alkane with numerous isomers; there are 27 possible structural isomers for this molecular formula. hotowntech.com Among these, isomers like 2,2,4,6,6-pentamethylheptane (B104275) have been studied as representative highly branched hydrocarbons in various contexts, including their bioconcentration in aquatic life and their use as reference compounds in fuel studies. cymitquimica.comnih.gov The synthesis of specific isomers can be achieved through methods like the alkylation of isobutene with isoprene. smolecule.com

Research has also identified branched alkanes with quaternary substituted carbon atoms (carbon atoms bonded to four other carbon atoms) in geological samples, suggesting a biological origin for these complex molecules. pnas.org The unique structures of these compounds make them valuable for studying reaction mechanisms and kinetics. smolecule.com The investigation into "extremely branched alkanes" also pushes the boundaries of chemical stability, exploring the limits of steric strain in these molecules. researchgate.net

The specific compound, 2,2,3,3,6-pentamethylheptane , is one of these complex isomers. Its structure and properties are a direct result of the principles of branched hydrocarbon chemistry.

Properties of this compound

Property Value
Molecular Formula C12H26
IUPAC Name This compound
Molar Mass 170.33 g/mol
CAS Number 62198-82-7

| Boiling Point | ~180 °C |

Data sourced from multiple references. smolecule.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-82-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,3,6-pentamethylheptane

InChI

InChI=1S/C12H26/c1-10(2)8-9-12(6,7)11(3,4)5/h10H,8-9H2,1-7H3

InChI Key

LYTFNNQFUUFUDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C)C(C)(C)C

Origin of Product

United States

Theoretical and Computational Investigations of Branched Heptane Isomers

Quantum Chemical Approaches to Alkane Stability

Quantum chemistry offers powerful tools to dissect the factors contributing to the stability of alkanes. For branched isomers, these methods reveal that their enhanced stability over straight-chain counterparts arises from a complex interplay of electronic and steric effects.

Density Functional Theory (DFT) Applications in Highly Branched Alkanes

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and energetics of alkanes. DFT studies have been instrumental in explaining the observed greater stability of branched alkanes compared to their linear isomers. This phenomenon is often attributed to a combination of steric and electronic factors.

Table 1: Experimental Heats of Formation for Heptane (B126788) Isomers

This table presents experimental data for the heats of formation of various heptane isomers, illustrating the trend of increasing stability with increased branching.

Isomer Heat of Formation (kJ/mol) Heat of Formation (kcal/mol)
n-Heptane -187.8 -44.89
2-Methylhexane -191.8 -45.84
3-Methylhexane -190.2 -45.46
2,2-Dimethylpentane -199.1 -47.59
2,3-Dimethylpentane -194.5 -46.49
2,4-Dimethylpentane -197.8 -47.28
3,3-Dimethylpentane -196.2 -46.89
3-Ethylpentane -191.9 -45.86

Note: The data is compiled from various sources and small discrepancies may exist between different experimental measurements. The trend of increased stability with branching is consistently observed.

Ab Initio Calculations for Alkane Systems

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous framework for studying alkane stability. These calculations have corroborated the findings from DFT and experimental observations that branched alkanes are thermodynamically more stable than their linear isomers.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are necessary to accurately capture the electron correlation effects that are crucial for describing the subtle energy differences between alkane isomers. Studies have shown that the stabilization of branched alkanes is significantly influenced by medium-range electron correlation between electrons in 1,3-alkyl groups. This effect, sometimes referred to as protobranching, suggests that even the "kinks" in linear alkanes contribute to their stability compared to a hypothetical, perfectly straight chain.

High-level ab initio calculations, such as G3 and G4 theories, are capable of predicting heats of formation for alkanes with high accuracy, often within 1 kcal/mol of experimental values. These methods provide a reliable theoretical benchmark for assessing the accuracy of other computational approaches.

Investigation of Intramolecular Hydrogen-Hydrogen Bonding in Highly Branched Alkanes

Recent computational studies have identified the presence of intramolecular hydrogen-hydrogen (H-H) bonding in highly branched alkanes. nih.gov These are weak, stabilizing interactions that occur between hydrogen atoms that are in close proximity due to the molecule's conformation. While these H-H bonds are not the primary reason for the enhanced stability of branched alkanes, they do play a secondary role. nih.gov

The existence of these interactions is supported by various computational techniques, including Density Functional Theory (DFT), ab initio calculations, Quantum Theory of Atoms in Molecules (QTAIM), and the Electron Localization Function (ELF). nih.gov QTAIM analysis, in particular, can identify bond critical points between non-covalently bonded atoms, providing evidence for the presence of these weak interactions.

Conformational Analysis and Energetics of Branched Heptanes

Rotational Isomerism and Energy Landscapes

Rotation around the C-C bonds in branched heptanes leads to different spatial arrangements of the atoms, known as rotational isomers or conformers. These conformers have different potential energies, and the study of these energy differences and the barriers to interconversion between them is known as conformational analysis.

The energy landscape of a branched heptane can be visualized using potential energy diagrams, which plot the potential energy of the molecule as a function of the dihedral angle of a specific C-C bond. The minima on this landscape correspond to stable, staggered conformations, while the maxima represent unstable, eclipsed conformations.

For example, in 2,3-dimethylpentane, rotation around the C2-C3 bond gives rise to several staggered and eclipsed conformers with varying degrees of steric strain. The most stable conformation is typically the one where the largest groups are anti-periplanar to each other, minimizing steric hindrance. The energy differences between these conformers, and the rotational barriers between them, can be quantified.

Table 2: Calculated Rotational Barrier Energies for Simple Alkanes

This table provides representative calculated rotational barrier energies for simple alkanes, illustrating the energetic cost of eclipsing interactions.

Alkane Rotational Barrier (kcal/mol) Eclipsed Interaction
Ethane (B1197151) ~2.9 H/H
Propane (B168953) ~3.4 CH3/H

Note: These values are approximate and can vary slightly depending on the computational method used. The trend of increasing barrier height with the size of the eclipsed groups is a general principle.

Molecular Mechanics and Conformational Searching Methodologies

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of molecules like branched heptanes. MM methods use a classical mechanical force field to calculate the potential energy of a molecule as a function of its geometry. This allows for the rapid calculation of the energies of a large number of conformations.

Conformational searching is a computational technique used to identify the low-energy conformers of a molecule. There are several algorithms for conformational searching, including systematic searches, where dihedral angles are rotated in a stepwise manner, and stochastic methods, like Monte Carlo searches, where random changes are made to the molecular geometry.

For a given branched heptane isomer, a conformational search can identify a set of low-energy structures. The results of such a search can be presented in a table that lists the relative energies of the conformers and their populations at a given temperature, calculated using the Boltzmann distribution. This information is valuable for understanding which conformations are most likely to be present at equilibrium and which may be important in chemical reactions.

Table 3: Illustrative Conformational Search Results for a Branched Alkane

This table provides a hypothetical example of the output from a conformational search on a branched alkane, showing the relative energies and populations of the identified low-energy conformers.

Conformer Relative Energy (kcal/mol) Population at 298 K (%)
1 0.00 65.2
2 0.50 24.0
3 1.20 7.5

Note: This is a representative example. The actual number of conformers and their relative energies would depend on the specific branched heptane isomer and the force field used in the calculation.

Influence of Steric Effects on Alkane Conformations

Steric effects, which arise from the spatial arrangement of atoms and the repulsive forces between their electron clouds when they are forced into close proximity, play a pivotal role in determining the preferred conformations of highly branched alkanes. wikipedia.org In molecules such as 2,2,3,3,6-pentamethylheptane, the presence of numerous bulky methyl groups leads to significant steric hindrance. msu.edu

Thermodynamic Stability and Isomerization Energies

A central theme in alkane chemistry is the observation that branched isomers are generally more thermodynamically stable than their linear counterparts. wikipedia.orgopenochem.org For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane. stackexchange.com This enhanced stability is reflected in their heats of formation and the energy released or absorbed during isomerization reactions.

The standard enthalpy of formation (ΔHf°) is a key measure of a molecule's thermodynamic stability, with more negative values indicating greater stability. stackexchange.com Accurately predicting these values for branched alkanes requires sophisticated computational methods.

High-level ab initio quantum chemical methods are employed to calculate ΔHf° with high accuracy. researchgate.net Techniques such as the Gaussian-4 (G4), Gaussian-3 (G3), and the correlation consistent composite approach (ccCA) can predict enthalpies of formation for a wide range of hydrocarbons with a mean absolute deviation from experimental values of around 1 kcal/mol. researchgate.netnih.gov These methods calculate thermodynamic values through various schemes, including atomization energies and isodesmic reactions. nih.gov The CBS-QB3 method is another procedure that has demonstrated success in predicting standard enthalpies of formation for hydrocarbons. researchgate.net The general trend observed, both experimentally and computationally, is that increased branching leads to a more negative (more favorable) enthalpy of formation. stackexchange.comstudy.com

Table 1: Standard Enthalpy of Formation (ΔHf°) for C8H18 Isomers
Compound NameStructureΔHf° (kcal/mol)
n-OctaneLinear-49.8
2-MethylheptaneBranched-51.5
2,2,3,3-TetramethylbutaneHighly Branched-53.7

This table illustrates the trend of increasing stability (more negative ΔHf°) with increased branching for octane (B31449) isomers. Data sourced from reference stackexchange.com.

Isomerization is a chemical process where a molecule is transformed into an isomer with a different arrangement of atoms. researchgate.net The conversion of linear alkanes to their more stable branched isomers is a slightly exothermic reaction, meaning it releases a small amount of energy. researchgate.net From a thermodynamic standpoint, lower reaction temperatures favor the formation of the highly branched products.

The energy of isomerization can be determined experimentally and computationally. For example, the energy of isomerization for the conversion of n-dodecane to the highly branched 2,2,4,6,6-pentamethylheptane (B104275) has been measured, providing a concrete value for the stability gained through branching in a C12 system. nist.gov

Table 2: Energy of Isomerization for n-Dodecane
ReactionEnthalpy of Reaction (ΔrH°) (kJ/mol)
n-Dodecane → 2,2,4,6,6-Pentamethylheptane-12.2 ± 1.4

This table shows the experimentally determined enthalpy for the isomerization of n-dodecane to a pentamethylheptane isomer, indicating the reaction is exothermic. Data sourced from NIST. nist.gov

For many years, the precise origin of the enhanced stability of branched alkanes was a subject of debate. stackexchange.comquora.com Early explanations involving hyperconjugation or steric repulsion in linear alkanes have been shown to be incomplete. quora.com Modern computational studies have revealed that the "alkane branching effect" is largely due to quantum mechanical phenomena, specifically medium-range electron correlation. semanticscholar.orgresearchgate.netnih.gov

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are indispensable tools for studying the properties of complex molecules like dodecane (B42187) isomers. These methods rely on force fields, which are sets of parameters and equations that approximate the potential energy of a system of atoms.

The accuracy of molecular simulations is highly dependent on the quality of the underlying force field. Several force fields have been developed and are commonly used for simulating alkanes. These can be broadly categorized as all-atom (AA) and united-atom (UA) models.

All-Atom (AA) Force Fields: Models like OPLS-AA (Optimized Potentials for Liquid Simulations) and AMBER-AA explicitly represent every atom in the molecule. However, initial parameterizations of these force fields have sometimes been found to over-predict the density of long-chain alkanes like dodecane at ambient conditions, in some cases predicting crystallization instead of a liquid state. researchgate.net

United-Atom (UA) Force Fields: Models like TraPPE (Transferable Potentials for Phase Equilibria) simplify the system by treating CH, CH₂, and CH₃ groups as single interaction sites. acs.org This reduces computational cost and can be very effective for predicting phase equilibria and other thermodynamic properties of alkanes. acs.org

The development and validation of these force fields involve comparing simulation results against experimental data for properties such as liquid density and enthalpy of vaporization. researchgate.net For branched alkanes, ensuring the force field can accurately capture the effects of the complex molecular architecture is a significant challenge. Nonequilibrium molecular dynamics simulations using these force fields can be employed to investigate properties like viscosity and the rheological effects of branching. byu.edu

Statistical Thermodynamics of Complex Alkane Systems

The study of complex alkane systems, such as the highly branched this compound, through statistical thermodynamics provides a vital link between microscopic molecular properties and macroscopic thermodynamic functions. tamu.edu This theoretical framework allows for the calculation of properties like entropy, heat capacity, and Gibbs free energy from molecular-level information. tamu.edu For complex molecules like branched heptane isomers, computational methods are indispensable for these investigations.

Branched alkanes are generally more thermodynamically stable than their linear isomers. wikipedia.org For instance, the highly branched 2,2,3,3-tetramethylbutane is noted to be more stable than its linear counterpart, n-octane. wikipedia.orgstackexchange.com This increased stability in branched alkanes is attributed to a lower standard enthalpy of combustion (ΔcH⊖) compared to straight-chain alkanes with the same number of carbon atoms. wikipedia.org This phenomenon arises from a combination of factors, including electron correlation and steric effects, though the precise reasons have been a subject of extensive debate. stackexchange.com

The complexity of highly branched alkanes introduces significant challenges for thermodynamic calculations. The large number of conformational isomers and the intricate potential energy surfaces require sophisticated computational approaches. researchgate.net Methods such as electronic structure calculations, coupled with statistical mechanics, are employed to determine partition functions and subsequently, the thermodynamic quantities. rsc.orgresearchgate.net For flexible molecules with numerous torsional modes, like branched alkanes, it is crucial to account for multi-structural and torsional anharmonicity to achieve high accuracy. rsc.orgresearchgate.net

Computational models, such as the multi-structural (MS) anharmonicity method, have been successfully applied to calculate the thermodynamic properties of heptane isomers. rsc.orgresearchgate.net These calculations can yield data that is in close agreement with experimental values over a wide range of temperatures. rsc.orgresearchgate.net Such methods provide a powerful tool for predicting the thermodynamic behavior of complex alkanes where experimental data is unavailable. rsc.orgresearchgate.net

The thermodynamic properties of isomer groups are of significant interest in applications such as petroleum processing and synthetic fuel production. nist.govnist.gov The equilibrium mole fractions of different isomers within a group are determined by their standard Gibbs energies of formation. nist.govnist.gov Generally, more highly branched isomers with greater potential for steric hindrance tend to have more positive Gibbs energies of formation, leading to lower equilibrium mole fractions, particularly at lower temperatures. nist.govnist.gov

CompoundFormulaEnthalpy of Formation (Gas, ΔfH°gas)Standard Gibbs Free Energy of Formation (ΔfG°)Source
n-HeptaneC7H16-187.8 kJ/mol-8.2 kJ/mol rsc.orgresearchgate.net
2-MethylhexaneC7H16-194.7 kJ/mol-5.6 kJ/mol researchgate.net
2,3-DimethylpentaneC7H16-194.5 kJ/mol-2.9 kJ/mol researchgate.net
2,2,4,6,6-PentamethylheptaneC12H26-313.79 kJ/mol (Joback Calculated)53.40 kJ/mol (Joback Calculated) chemeo.com

The heat capacity is another critical thermodynamic property that can be investigated computationally. For alkanes, the ideal gas heat capacity (Cp,gas) increases with the number of carbon atoms and the complexity of the molecule. researchgate.net Computational chemistry software can predict vibrational frequencies, which are then used to calculate the vibrational contribution to the heat capacity and other thermodynamic functions.

The following interactive table displays calculated ideal gas heat capacity values for n-heptane at various temperatures, showcasing the typical temperature dependence of this property for alkanes.

Temperature (K)n-Heptane Cp,gas (J/mol·K)
298.15166.3
500242.1
1000414.8
1500527.2

Data derived from computational models presented in literature for n-heptane. rsc.orgresearchgate.net

Synthetic Methodologies and Chemical Transformations of Pentamethylheptanes

Synthetic Routes to Highly Branched Heptanes

The construction of highly branched alkane skeletons, including pentamethylheptane isomers, is a key objective in fuel science and synthetic chemistry. These structures are often prized for their high octane (B31449) ratings and specific physical properties. The primary routes to these compounds involve the careful orchestration of carbon-carbon bond formation through methods such as alkylation and oligomerization followed by hydrogenation.

Alkylation Reactions for Branched Alkane Synthesis

Alkylation is a fundamental process in the petroleum industry for producing high-octane gasoline components, which are rich in branched alkanes. researchgate.net This reaction typically involves the addition of an alkyl group to a substrate molecule. In the context of branched heptane (B126788) synthesis, this often entails the reaction of an isoparaffin, such as isobutane (B21531), with an olefin in the presence of a strong acid catalyst like sulfuric acid or hydrofluoric acid. google.comnih.gov The mechanism involves the formation of a carbocation from the olefin, which then alkylates the isoparaffin.

The production of highly branched structures is favored in these processes. For instance, the alkylation of isobutane with butenes can yield various trimethylpentane isomers, which are major components of alkylate gasoline. researchgate.net While direct synthesis of 2,2,3,3,6-pentamethylheptane through a single alkylation step is not commonly documented, the principles of alkylation suggest that the reaction of a highly branched carbocation with a suitable isoparaffin could theoretically lead to such structures. The challenge lies in controlling the competing side reactions and achieving the desired regioselectivity. The use of solid acid catalysts, such as zeolites, is an area of ongoing research to improve the selectivity and environmental footprint of alkylation processes. youtube.com

Grignard reagents, which are organomagnesium halides, offer a powerful laboratory-scale method for the formation of carbon-carbon bonds and can be employed in the synthesis of highly branched alkanes. unacademy.comorganic-chemistry.org The reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation, can yield a highly substituted alkane. organic-chemistry.org For example, the reaction of a Grignard reagent with a ketone can form a tertiary alcohol, which can then be converted to the desired alkane. organic-chemistry.org

Oligomerization and Subsequent Catalytic Hydrogenation Strategies

Another significant industrial route to highly branched alkanes is the oligomerization of light olefins, followed by catalytic hydrogenation. organic-chemistry.org This strategy involves the dimerization or trimerization of alkenes, such as isobutylene (B52900), to form larger, unsaturated molecules, which are then saturated in a subsequent hydrogenation step.

For example, the dimerization of isobutylene can produce a mixture of C8 olefins, which upon hydrogenation, yield isooctane (B107328) (2,2,4-trimethylpentane). organic-chemistry.org Extending this concept, the trimerization of isobutylene leads to the formation of C12 olefins. Subsequent hydrogenation of these trimers can produce various dodecane (B42187) isomers, including pentamethylheptanes. This approach has been demonstrated to yield isomers like 2,2,4,6,6-pentamethylheptane (B104275).

The choice of catalyst is crucial in the oligomerization step to control the degree of branching and the molecular weight of the resulting olefins. Acidic catalysts are commonly employed for this purpose. organic-chemistry.org The subsequent hydrogenation step is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), to saturate the double bonds and yield the final alkane product.

Directed Synthesis of Specific Pentamethylheptane Isomers

The directed synthesis of a specific, highly branched alkane isomer like this compound is a complex synthetic challenge due to the steric hindrance around the quaternary carbon centers. While general methods for creating branched alkanes exist, specific, multi-step syntheses are often required to achieve a single, well-defined isomer.

Such a synthesis would likely involve a convergent approach, where two smaller, highly branched fragments are coupled. One potential, though not explicitly documented, strategy could involve the use of organometallic coupling reactions. For instance, a Grignard reagent prepared from a highly branched alkyl halide could be reacted with another suitably functionalized branched fragment. The creation of the necessary precursors would likely involve multiple steps, including nucleophilic substitutions and functional group manipulations. The inherent low reactivity of sterically hindered centers would necessitate carefully optimized reaction conditions.

Derivatization Reactions of Pentamethylheptane Scaffolds

Due to their saturated and sterically congested nature, pentamethylheptanes are generally unreactive. cymitquimica.com However, the introduction of functional groups through derivatization reactions is essential for expanding their applications beyond fuels and solvents. These reactions typically involve the activation of strong C-H bonds, which requires forcing conditions or highly reactive reagents.

Exploration of Reaction Mechanisms and Pathways for Functionalization

The functionalization of alkanes, including highly branched structures like pentamethylheptane, is a significant area of research in modern organic chemistry. technion.ac.il The primary challenge lies in the selective cleavage of strong, non-polar C-H bonds. nih.gov The main mechanistic pathways for alkane functionalization include:

Free Radical Halogenation : This classic method involves the reaction of an alkane with a halogen (e.g., chlorine or bromine) in the presence of UV light or heat. libretexts.orgyoutube.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.comyoutube.com In the propagation phase, a halogen radical abstracts a hydrogen atom from the alkane to form an alkyl radical. youtube.com This alkyl radical then reacts with a halogen molecule to form the alkyl halide and a new halogen radical, continuing the chain. youtube.com For highly branched alkanes, the selectivity of halogenation is influenced by the stability of the resulting alkyl radical, with tertiary C-H bonds being the most reactive.

C-H Bond Activation by Transition Metal Catalysts : This approach utilizes transition metal complexes to cleave C-H bonds and form a metal-carbon bond, which can then be further functionalized. nih.gov This field has seen significant advances, offering pathways to more selective functionalization under milder conditions compared to radical reactions. vapourtec.com

Oxidative Functionalization : Powerful oxidizing agents can introduce oxygen-containing functional groups into the alkane skeleton. However, controlling the selectivity of these reactions is often difficult, leading to a mixture of products.

The extreme steric hindrance in pentamethylheptane isomers would be expected to significantly influence the regioselectivity of these reactions, potentially favoring the less hindered C-H bonds.

Synthesis of Thiol Derivatives (e.g., 2,2,4,6,6-Pentamethylheptane-4-thiol)

A specific example of the derivatization of a pentamethylheptane scaffold is the synthesis of 2,2,4,6,6-pentamethylheptane-4-thiol. This compound can be prepared by the reaction of triisobutylene (B147571) (a trimer of isobutene) with hydrogen sulfide (B99878) in the presence of an acid catalyst system. google.com A patent describes a method where triisobutylene is reacted with hydrogen sulfide using a Lewis acid (such as boron trifluoride) and a protic acid (like sulfuric or phosphoric acid) as co-catalysts. google.com

The reaction is typically carried out in an autoclave under pressure and at low temperatures. google.com The yield of the desired thiol can be influenced by the isomeric composition of the triisobutylene starting material. google.com This synthesis demonstrates a practical method for introducing a thiol functional group onto a highly branched C12 backbone, which can then serve as a handle for further chemical modifications.

Kinetic and Mechanistic Studies of Chemical Modifications on Branched Alkanes

The chemical modification of highly branched alkanes, such as this compound, is a field of significant academic and industrial interest. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing processes like fuel production and chemical synthesis. The reactivity of these molecules is largely dictated by the presence of multiple methyl groups and the nature of their carbon-hydrogen bonds.

Catalytic Hydroisomerization and Hydrocracking:

The skeletal rearrangement of alkanes, including highly branched ones, is a key process in petroleum refining to produce high-octane gasoline components. These reactions are typically carried out using bifunctional catalysts that possess both metal and acid sites. mdpi.com The generally accepted mechanism for hydroisomerization involves a series of steps:

Dehydrogenation: The alkane is first dehydrogenated on a metal site (e.g., platinum) to form an alkene.

Protonation: The resulting alkene is then protonated on a Brønsted acid site of the catalyst (e.g., a zeolite) to form a carbenium ion intermediate.

Isomerization: The carbenium ion undergoes skeletal rearrangement to a more stable, branched isomer. This process can involve hydride and alkyl shifts.

Deprotonation: The isomerized carbenium ion deprotonates to form an iso-alkene.

Hydrogenation: Finally, the iso-alkene is hydrogenated on the metal site to yield the branched alkane product. ntnu.no

The formation of multi-branched alkanes is a desired outcome in these processes. researchgate.net However, the carbenium ion intermediates can also undergo β-scission, leading to cracking, which is an undesired side reaction that breaks the carbon chain, producing lower molecular weight hydrocarbons. tandfonline.com The selectivity towards isomerization versus cracking is influenced by the catalyst's properties, such as the balance between metal and acid sites, and the reaction conditions. mdpi.com

Carbocation Rearrangements:

The isomerization of the carbon skeleton in branched alkanes proceeds through carbocation intermediates, which can rearrange to form more stable structures. masterorganicchemistry.com These rearrangements primarily occur via 1,2-hydride shifts and 1,2-alkyl (or methyl) shifts. libretexts.org The driving force for these shifts is the formation of a more stable carbocation, with the stability order being tertiary > secondary > primary.

Recent computational studies have refined the understanding of these rearrangement mechanisms, highlighting the role of protonated cyclopropane (B1198618) (PCP+) structures as transition states or intermediates. acs.orguregina.ca These studies help to explain the observed product distributions in alkane isomerization reactions. The rearrangement pathways can be complex, involving a network of interconnected carbocation intermediates.

Free Radical Reactions:

In contrast to catalytic reactions that proceed via ionic intermediates, thermal cracking and halogenation of alkanes typically occur through a free radical mechanism. srmist.edu.inlibretexts.org The initiation step involves the homolytic cleavage of a bond to form radicals. In the case of halogenation, this is often initiated by UV light, which breaks the halogen-halogen bond. fiveable.me

A key aspect of the free radical reactions of branched alkanes is the selectivity of hydrogen abstraction. The stability of the resulting alkyl radical determines the reactivity of the C-H bond, with the order of stability being tertiary > secondary > primary. srmist.edu.in This is due to the stabilizing effect of the alkyl groups on the radical center. Consequently, tertiary hydrogens are more readily abstracted than primary or secondary hydrogens. fiveable.mequora.com For a molecule like this compound, which contains tertiary hydrogens, these positions would be the most reactive sites for free radical attack.

The table below illustrates the relative reactivity of different types of hydrogen atoms in free radical chlorination.

Type of HydrogenRelative Reactivity at 25°C
Primary (1°)1
Secondary (2°)3.9
Tertiary (3°)5.2

This table provides generalized relative reactivity values for free radical chlorination.

Oxidation:

Thermal Cracking:

At high temperatures and in the absence of a catalyst, alkanes undergo thermal cracking, which also proceeds via a free radical mechanism. ualberta.cachemguide.co.uk The high temperatures provide the energy needed to break the strong C-C and C-H bonds, leading to the formation of smaller alkyl radicals. libretexts.org These radicals can then undergo a variety of reactions, including hydrogen abstraction, β-scission, and combination, leading to a complex mixture of smaller alkanes and alkenes. acs.org Kinetic models for the thermal cracking of alkanes are essential for predicting the product distribution and optimizing industrial cracking processes. nih.gov

Research on the Role and Occurrence of Pentamethylheptane Isomers in Complex Systems

Contribution to Liquid Fuel Formulations and Performance Research

The development of surrogate fuels—simple mixtures of a few well-characterized compounds designed to emulate the behavior of complex real fuels like jet fuel or diesel—is crucial for combustion research and engine design. researchgate.net Pentamethylheptane isomers, especially 2,2,4,6,6-pentamethylheptane (B104275) (often referred to as isododecane), have been identified as valuable components for these surrogates, specifically to represent the highly-branched paraffin fraction of fuels. stanford.eduacs.org

Investigation of Pentamethylheptanes as Surrogate Components in Jet and Diesel Fuels

Real transportation fuels are complex mixtures of hundreds to thousands of hydrocarbons, making them challenging to model computationally. researchgate.netnih.gov Surrogate fuels simplify this complexity, enabling detailed kinetic modeling and controlled combustion experiments. acs.org 2,2,4,6,6-Pentamethylheptane is frequently included in surrogate formulations for both military (JP-5, JP-8) and civilian (Jet-A, RP-3) jet fuels, as well as for diesel fuel. acs.orgacs.orgaiaa.orgosti.gov

Below is a table showing examples of surrogate fuel mixtures that utilize a pentamethylheptane isomer.

Surrogate Fuel TargetComponentChemical ClassMole / Mass FractionReference
RP-3 Kerosenen-dodecanen-Paraffin27.44% (mass) acs.org
2,2,4,6,6-Pentamethylheptaneiso-Paraffin28.81% (mass)
DecalinCyclo-paraffin26.12% (mass)
n-butylbenzeneAromatic17.63% (mass)
Jet Fuel (Generic)n-dodecanen-ParaffinComponent in a 4-part mixture aiaa.org
n-hexadecanen-Paraffin
2,2,4,6,6-Pentamethylheptaneiso-Paraffin
1,3,5-trimethylbenzeneAromatic

Research into the Correlation of Structure with Combustion Characteristics (e.g., Cetane Number)

A hydrocarbon's molecular structure has a profound effect on its combustion properties, particularly its autoignition quality, which is quantified by the Cetane Number (CN) for diesel fuels. The relationship between structure and CN is well-established: linear alkanes (n-paraffins) generally have high cetane numbers, indicating high reactivity and short ignition delay. researchgate.net Conversely, increasing the degree of branching in the molecule lowers the cetane number. researchgate.netdtic.millibretexts.org

Pentamethylheptane isomers are prime examples of this principle. The multiple methyl branches create a compact molecular structure that is more resistant to the initial reactions leading to autoignition. Research has shown that 2,2,4,6,6-pentamethylheptane is a low-ignition-quality, highly-branched alkane. researchgate.net Its Derived Cetane Number (DCN), a measure analogous to CN, has been experimentally determined to be approximately 16.8, which is very low compared to n-dodecane (a linear alkane with the same number of carbon atoms), which has a DCN of around 75. researchgate.net This significant difference underscores the impact of its branched structure on combustion.

This property makes 2,2,4,6,6-pentamethylheptane a useful reference fuel. It has been proposed as a primary reference standard for cetane number measurement, intended to replace the traditional low-CN standard, 2,2,4,4,6,8,8-heptamethylnonane (isocetane), which has a defined CN of 15. osti.govhotowntech.com

The following table compares the cetane numbers of selected C12 isomers, illustrating the effect of molecular structure.

CompoundStructure TypeDerived Cetane Number (DCN)Reference
n-DodecaneLinear~75 researchgate.net
2,2,4,6,6-PentamethylheptaneHighly Branched16.8 (±1) researchgate.net

Studies on Fuel Blending Effects and Predictive Models for Hydrocarbon Mixtures

Modern approaches often employ machine learning algorithms, such as artificial neural networks (ANN), to predict properties like the Derived Cetane Number. acs.orgasme.org These models are trained on large datasets of pure compounds and fuel blends. The inputs for these models often include detailed compositional information, such as the concentration of different hydrocarbon classes (paraffins, iso-paraffins, aromatics) or specific molecular structural descriptors. researchgate.netacs.orgasme.org The development of these predictive tools allows for the rapid screening of potential surrogate fuel formulations and provides insight into the synergistic and antagonistic blending effects that can occur between different hydrocarbon structures. researchgate.net

Presence and Significance as Volatile Organic Compounds (VOCs)

Beyond their role in fuel science, pentamethylheptane isomers also appear as trace components in natural systems. They are classified as Volatile Organic Compounds (VOCs), which are carbon-based chemicals that easily evaporate at room temperature. The analysis of VOC profiles is important in food science, environmental monitoring, and understanding biological processes.

Identification in Natural Product Aroma Profiles (e.g., Tea, Plant Extracts)

The aroma of natural products like tea is composed of a highly complex mixture of hundreds of VOCs, including alcohols, aldehydes, ketones, and hydrocarbons. mdpi.comhalmaritea.com While specific identification of 2,2,3,3,6-pentamethylheptane in tea is not widely documented, its isomer 2,2,4,6,6-pentamethylheptane has been identified as a volatile component in various plant-based materials. For example, analytical studies using techniques such as gas chromatography-mass spectrometry (GC-MS) have detected 2,2,4,6,6-pentamethylheptane in the ether extracts of Panax ginseng (Korean ginseng).

Analytical Studies of VOCs in Food and Environmental Matrices

The identification of specific VOCs serves as a powerful tool for characterizing food products and environmental samples. The presence of certain compounds can indicate origin, quality, or spoilage. Analytical studies have successfully identified 2,2,4,6,6-pentamethylheptane in the complex aroma profiles of various foods. For instance, it has been detected as one of the many volatile compounds present in dry-cured ham and in the mycelium of the truffle species Tuber borchii.

The table below lists examples of natural matrices in which the presence of 2,2,4,6,6-pentamethylheptane has been reported.

Natural MatrixTypeAnalytical Context
Panax ginsengPlant ExtractIdentification of chemical constituents
Dry-cured HamFood ProductAnalysis of volatile aroma compounds
Tuber borchii (Truffle)FungusAnalysis of volatile organic compounds from mycelium

Detection of Specific Highly Branched Alkanes in Biological Samples for Analytical Purposes

The detection and quantification of specific, highly branched alkanes such as this compound and its isomers in biological or complex environmental samples are achievable through advanced analytical techniques. While these compounds are not routinely monitored as biomarkers, methods established for identifying complex hydrocarbon mixtures are applicable. The primary challenge in analyzing biological matrices is the high background noise and potentially low concentrations of the target analytes, often necessitating an extraction or concentration step prior to analysis.

Standard analytical procedures involve the extraction of organic compounds from a sample, followed by separation and identification. masterorganicchemistry.com Techniques like liquid-liquid extraction, centrifugation, or absorption onto a polymer can be used to isolate hydrocarbons from a biological matrix. masterorganicchemistry.comyoutube.com Following extraction, high-resolution gas chromatography (HRGC) is a well-established method for separating individual components of a complex mixture. masterorganicchemistry.com For identification, mass spectrometry (MS) is coupled with GC, allowing for the determination of compounds based on their unique mass fragmentation patterns. masterorganicchemistry.com

A study on deep-sea hydrothermal waters and ancient geologic samples successfully identified a series of branched aliphatic alkanes with quaternary substituted carbon atoms, including 2,2-dimethylalkanes. thegoodscentscompany.com The identification in that study was confirmed using gas chromatography-matrix isolation-Fourier transform infrared spectroscopy (GC-matrix isolation-FTIR), which provided structural information based on tertiary butyl absorption bands. thegoodscentscompany.com Although the source organisms for these specific compounds remain unknown, their presence in geological records suggests a biological origin. thegoodscentscompany.com

For in-situ characterization of branched alkanes within complex mixtures, techniques like 2D double-quantum filtered correlation spectroscopy (DQF-COSY) NMR have been utilized. researchgate.net This method can determine the compositions of liquid mixtures of linear and branched alkanes, even when confined within porous media, which can be analogous to certain biological microenvironments. researchgate.net

Application as a Solvent Component in Chemical Processes

Highly branched alkanes are valued in certain chemical applications for their specific physical properties, such as thermal stability, low reactivity, and defined boiling points. Their use as solvent components is predicated on these characteristics.

Evaluation of Solubility and Extractant Properties

Pentamethylheptane isomers, as highly branched, non-polar hydrocarbons, exhibit solubility characteristics typical of alkanes. They are generally soluble in other non-polar organic solvents and have very low solubility in polar solvents like water. Data for the related isomer, 2,2,4,6,6-pentamethylheptane, indicates it is soluble in alcohol, sparingly soluble in chloroform, and slightly soluble in hexanes. britannica.comchemicalbook.com Its water solubility is extremely low, estimated at 25 µg/L at 25°C. britannica.com

This pronounced immiscibility with water makes branched alkanes like pentamethylheptane suitable organic phases for liquid-liquid extraction (LLE). monumentchemical.comimmould.com LLE is a separation technique that partitions compounds between two immiscible liquid phases based on their relative solubilities. monumentchemical.comimmould.com In a typical application, an aqueous phase containing a desired solute is mixed with an organic solvent like a pentamethylheptane isomer. rutlandplastics.co.uk Hydrophobic compounds will preferentially partition into the organic phase, allowing for their separation and extraction from the aqueous medium. monumentchemical.com The efficiency of this process depends on factors like the partition coefficient of the solute and the relative volumes of the two phases. monumentchemical.com The low toxicity and moderate boiling point of related alkanes like heptane (B126788) have made them prominent in LLE applications for extracting a wide range of organic compounds from aqueous solutions. rutlandplastics.co.uk

Table 1: Solubility Data for 2,2,4,6,6-Pentamethylheptane
SolventSolubility DescriptionConcentration (at 25°C)Source
WaterVery low / Insoluble25 µg/L (0.1508 mg/L est.) britannica.comchemicalbook.com
AlcoholSolubleNot specified chemicalbook.com
ChloroformSparingly SolubleNot specified britannica.com
HexanesSlightly SolubleNot specified britannica.com

Studies on Chemical Inertness and Stability in Solvent Applications

Branched alkanes are saturated hydrocarbons, meaning they consist entirely of carbon and hydrogen atoms connected by single bonds. britannica.comeuropa.eu This structure forms an inert framework, making them relatively unreactive compared to molecules with functional groups or double/triple bonds. researchgate.neteuropa.eu Their chemical reactivity is similar to that of straight-chain alkanes. britannica.com

Safety data for the isomer 2,2,4,6,6-pentamethylheptane confirms that the substance is stable under normal ambient and anticipated storage and handling conditions. britannica.com However, as with other alkanes, it is incompatible with strong oxidizing agents. britannica.com It is also a flammable liquid, and its vapors can form explosive mixtures with air. wikipedia.org Therefore, while chemically inert in many applications, its use as a solvent requires precautions to control ignition sources and prevent static discharge. wikipedia.org This combination of general chemical stability and physical flammability is a key consideration in its industrial applications.

Research in Polymer Chemistry and Materials Science

The interaction of low-molecular-weight organic compounds with polymers is a critical area of study for developing new materials and understanding material compatibility.

Investigation as a Phlegmatiser or Additive in Polymer Formulations

A phlegmatizer is an additive used to stabilize energetic materials like explosives by reducing their sensitivity to shock, friction, or heat. While various additives are incorporated into polymer formulations to achieve specific technical effects, there is no evidence in the available literature to suggest that this compound or its isomers are investigated for or used as phlegmatizers. rutlandplastics.co.uk

Generally, polymer additives can be classified as functional additives (stabilizers, plasticizers, flame retardants), colorants, fillers, and reinforcements. Inert fillers, such as calcium carbonate or talc, are added to increase stiffness and hardness, and often to reduce cost. These are typically solid particulates. Given that pentamethylheptane is a flammable liquid alkane, its use as a sensitivity-reducing agent (phlegmatizer) in energetic polymer formulations would be chemically counterintuitive. wikipedia.org The European Community defines an additive as a substance incorporated to achieve a technical effect in the finished product. rutlandplastics.co.uk While pentamethylheptane isomers are used in products like coatings and lubricants, this function is distinct from that of a phlegmatizer.

Compatibility and Interaction Studies with Polymeric Materials

The compatibility of a solvent with a polymer is largely governed by their intermolecular interactions. As a non-polar alkane, pentamethylheptane's interactions with polymers are dictated by London dispersion forces. The principle of "like dissolves like" suggests it will be more compatible with non-polar polymers.

The interaction between a polymer and a solvent can lead to the absorption of solvent molecules into the polymer matrix, a phenomenon known as swelling. Favorable solvent-polymer interactions result in the solvation of polymer chains, causing them to stretch and the material to swell. europa.eu This process is influenced by the polymer's cross-link density and the specific polymer-solvent interaction parameter. europa.eu For instance, the swelling of butyl rubber in halogenoalkanes can induce mechanochemical activation, demonstrating a strong physical interaction.

Chemicals can affect the physical properties of plastics, including their strength, flexibility, dimensions, and weight, through absorption and swelling. The compatibility of a specific pentamethylheptane isomer with a given polymer would depend on the polymer's chemical structure. It would be expected to act as a solvent or swelling agent for highly non-polar polymers such as polyethylene and polypropylene, especially at elevated temperatures. Conversely, it would have poor compatibility with highly polar polymers. The chemical inertness of polytetrafluoroethylene (PTFE), for example, makes it resistant to non-polar solvents, and it would not be expected to swell or dissolve in pentamethylheptane.

Future Research Directions and Emerging Methodologies

Exploration of Novel and Sustainable Synthetic Routes for Dodecane (B42187) Isomers

The synthesis of specific, highly branched dodecane isomers like 2,2,3,3,6-pentamethylheptane is a key area for future research, with a strong emphasis on sustainability and efficiency. Traditional synthesis methods often rely on petrochemical feedstocks and harsh reaction conditions. The future lies in developing greener alternatives.

One of the most promising avenues is the catalytic hydroisomerization of linear alkanes, such as n-dodecane. researchgate.net This process transforms straight-chain alkanes into their branched isomers. researchgate.net Future research will focus on designing novel catalysts that offer higher selectivity for specific multi-branched isomers. Zeolite-based catalysts, for instance, are being engineered with tailored pore structures and acidity to control the degree and position of branching. researchgate.netacs.org Studies on catalysts like Pt/ZSM-22 and Pt/Y have shown that modifying the catalyst support can significantly enhance the yield of multi-branched iso-dodecanes by creating more mesopores and adjusting the acid site strength. acs.org

Another emerging area is the use of biotransformation and biocatalysis. Engineered microorganisms could potentially be used to produce specific dodecane isomers from renewable feedstocks. For example, research into engineering yeast like Candida viswanathii to convert dodecane into valuable precursors like ω-hydroxydodecanoic acid demonstrates the potential for biocatalytic routes for alkane functionalization. rsc.org Adapting such platforms could pave the way for sustainable production of highly branched alkanes.

Future synthetic methodologies are expected to focus on:

Shape-Selective Zeolites: Developing catalysts that can precisely control the formation of isomers with specific branching patterns.

Bifunctional Catalysts: Optimizing catalysts with both metal and acid sites to balance dehydrogenation, isomerization, and hydrogenation steps, maximizing isomer yield. researchgate.net

Renewable Feedstocks: Exploring pathways to synthesize branched alkanes from biomass-derived sources, reducing reliance on fossil fuels.

Flow Chemistry: Utilizing continuous flow reactors for better control over reaction parameters, leading to improved yields and safety.

Advanced Multiscale Computational Modeling of Highly Branched Alkane Behavior

Understanding the behavior of highly branched alkanes at a molecular level is crucial for predicting their physical and chemical properties. Advanced computational modeling provides a powerful tool to investigate these complex systems, overcoming the limitations of experimental approaches.

Future research in this area will involve the application of multiscale modeling techniques, which bridge the gap between quantum mechanical calculations, atomistic simulations, and macroscopic property prediction.

Quantum Mechanics (QM): QM methods will be used to accurately calculate electronic structures and reaction pathways, providing fundamental insights into the stability and reactivity of isomers like this compound.

Molecular Dynamics (MD): Nonequilibrium molecular dynamics simulations can be employed to investigate the rheological properties, such as viscosity, of highly branched alkanes. byu.edu These simulations help understand how the size and position of side chains affect fluid behavior. byu.edu

Thermodynamic Perturbation Theory (TPT): Theories like TPT are being refined to better predict the equation of state and thermodynamic properties of branched alkanes by modeling them as chains of interconnected monomers. ucm.es

A significant challenge is accurately modeling the complex interplay of intramolecular and intermolecular forces that govern the properties of these molecules. Future models will need to incorporate greater detail, such as torsional potentials and flexible bond constraints, to capture the unique conformational dynamics of highly branched structures. byu.eduucm.es These advanced models will be instrumental in predicting how branching affects properties like boiling point, viscosity, and secondary organic aerosol (SOA) formation potential. copernicus.org

Modeling TechniqueApplication for Branched AlkanesFuture Direction
Quantum Mechanics (QM)Calculating reaction energetics and stability.Integration with larger-scale models for improved accuracy.
Molecular Dynamics (MD)Simulating rheological and transport properties (e.g., viscosity). byu.eduDevelopment of more sophisticated force fields for highly crowded structures.
Monte Carlo (MC)Predicting thermodynamic properties and phase equilibria. ucm.esEnhanced sampling techniques to explore complex conformational landscapes.
Thermodynamic Perturbation Theory (TPT)Developing equations of state for branched molecules. ucm.esExtension of the theory to more complex and asymmetric branching.

Development of Integrated Analytical Platforms for Comprehensive Alkane Profiling

The detailed characterization of complex hydrocarbon mixtures, such as fuels and environmental samples, requires sophisticated analytical techniques capable of separating and identifying numerous isomers. While gas chromatography (GC) is a cornerstone of alkane analysis, future methodologies will focus on integrated platforms that provide more comprehensive information. mdpi.comshimadzu.co.uk

Emerging trends include the coupling of multiple analytical techniques (hyphenated techniques) to enhance separation and detection capabilities.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides significantly higher resolving power than conventional GC, making it ideal for separating co-eluting isomers in complex mixtures.

High-Performance Liquid Chromatography-Gas Chromatography (HPLC-GC-FID): Online coupling of HPLC and GC can automate sample cleanup and fractionation, enabling the analysis of specific compound classes like n-alkanes in complex matrices such as vegetable oils. mdpi.com

Mass Spectrometry (MS) Innovations: The use of "soft ionization" techniques like Atmospheric Pressure Chemical Ionization (APCI) is being explored for the online analysis of alkanes. nih.gov APCI-MS can reduce fragmentation compared to traditional methods, providing clearer molecular ion signals which are crucial for identifying specific isomers in a mixture. nih.gov Research is focused on identifying analyte-specific ions that allow for quantification without extensive fragmentation. nih.gov

Future analytical platforms will likely integrate these advanced separation and detection methods into a single workflow. This could involve automated sample preparation, followed by multi-dimensional separation and high-resolution mass spectrometry, all controlled by sophisticated data analysis software. Such platforms would enable rapid and detailed profiling of branched alkanes in various applications, from fuel quality control to environmental monitoring. mdpi.com

Elucidation of Structure-Property Relationships for Advanced Material Design

The unique three-dimensional structure of highly branched alkanes directly influences their macroscopic properties. Understanding these structure-property relationships is fundamental to designing advanced materials, such as high-performance lubricants, fuels, and polymers, with tailored characteristics.

The high degree of branching in molecules like this compound leads to distinct physical properties compared to their linear counterparts. For instance, branching generally lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. fiveable.me However, extensive branching can also increase viscosity due to restricted molecular motion and entanglement. byu.edu

Future research will focus on systematically mapping these relationships. This involves synthesizing a wide range of isomers with controlled branching and characterizing their properties. The data generated will be used to develop quantitative structure-property relationship (QSPR) models. These models, often based on machine learning algorithms, can predict the properties of new, unsynthesized molecules based on their structural features.

Key properties of interest for material design include:

Viscosity Index: Crucial for lubricants, where stable viscosity over a wide temperature range is desired.

Octane (B31449) Rating: A key metric for gasoline performance, which is enhanced by branched alkanes.

Thermal Stability: Important for high-temperature applications. Highly branched structures can exhibit good thermal stability. tiiips.com

Solvency: The ability to dissolve other substances, which is influenced by molecular shape and polarity.

By elucidating these relationships, scientists can move towards the in silico design of novel branched alkanes with optimized properties for specific applications.

Structural FeatureImpact on PropertyApplication
Degree of BranchingLowers boiling point, can increase viscosity. byu.edufiveable.meFuels, Lubricants
Position of BranchesCentral branching can increase viscosity more than terminal branching. byu.eduLubricant Design
Molecular SymmetryAffects packing efficiency, influencing melting point and density. mdpi.comPhase-Change Materials
Steric HindranceImpacts chemical reactivity and conformational flexibility. fiveable.meChemical Intermediates

Fundamental Studies on Environmental Transformations of Highly Branched Alkanes

While linear alkanes are known to be biodegradable, the environmental fate of highly branched alkanes is less understood. researchgate.net Their complex structure may render them more resistant to microbial degradation, a property known as recalcitrance. This persistence could have implications for their environmental impact, particularly in areas contaminated with petroleum products.

Future fundamental research is needed to investigate the transformation pathways of these compounds in various environmental compartments, including soil and water. researchgate.net Key research questions include:

Biodegradation Mechanisms: Identifying the specific microorganisms and enzymatic pathways capable of metabolizing highly branched alkanes. While anaerobic transformation of linear alkanes has been studied, the mechanisms for branched structures, such as potential subterminal carboxylation or other activation steps, are largely unknown. nih.gov

Transformation Products: Characterizing the intermediate and final products of degradation to assess their potential toxicity and environmental persistence.

Atmospheric Chemistry: Studying the gas-phase reactions of volatile branched alkanes, as they can contribute to the formation of secondary organic aerosols (SOAs), which impact air quality and climate. copernicus.org The branching structure can influence vapor pressure and reaction pathways, affecting SOA yields. copernicus.org

Researchers will employ advanced analytical techniques, such as isotope tracing and high-resolution mass spectrometry, to follow the transformation of these molecules in controlled laboratory experiments and field studies. The findings will be crucial for developing accurate environmental risk assessments and remediation strategies for sites contaminated with complex hydrocarbon mixtures.

Q & A

Q. How can the structural isomerism of 2,2,3,3,6-pentamethylheptane be experimentally distinguished from other C₁₂H₂₆ isomers?

Methodological Answer: To differentiate this compound from its isomers (e.g., 2,2,4,6,6-pentamethylheptane or 2,3,3,4,4-pentamethylheptane), use gas chromatography-mass spectrometry (GC-MS) paired with nuclear magnetic resonance (NMR) .

  • GC-MS : Retention times and fragmentation patterns vary due to branching differences. For example, the degree of branching affects volatility, with less branched isomers eluting earlier .
  • ¹³C NMR : Methyl group positions produce distinct chemical shifts. For this compound, quaternary carbons at positions 2 and 3 will show unique splitting patterns compared to other isomers .

Q. What are the key challenges in synthesizing high-purity this compound for thermodynamic studies?

Methodological Answer: Synthesis often yields isomer mixtures due to similar reaction pathways. To achieve >95% purity:

Fractional Distillation : Separate isomers based on boiling point differences (e.g., this compound vs. 2,2,4,6,6-pentamethylheptane) .

Recrystallization : Use solvent systems (e.g., ethanol/water) to exploit solubility variations caused by branching.

Chromatographic Validation : Confirm purity via HPLC with a chiral stationary phase if stereoisomers are present .

Advanced Research Questions

Q. How do methyl group positions influence the environmental partitioning of this compound compared to other isomers?

Methodological Answer: Branching affects Henry’s Law constants (H) and octanol-water partition coefficients (Kₒw) . For example:

  • Henry’s Law : 2,2,5,5,6-pentamethylheptane has H = 7.0×10⁻⁷ (Yaws, 2003), while 2,3,3,4,4-pentamethylheptane has H = 6.2×10⁻⁷ . Reduced branching increases H due to lower hydrophobicity.
  • Experimental Design : Use static headspace gas chromatography to measure air-water partitioning. Correlate results with computational models (e.g., EPI Suite) to validate isomer-specific behavior .

Q. What analytical techniques are optimal for quantifying trace this compound in environmental matrices?

Methodological Answer: For environmental samples (e.g., soil, water):

Solid-Phase Microextraction (SPME) : Preconcentrate analytes using a polydimethylsiloxane fiber, optimized for non-polar hydrocarbons .

GC with High-Resolution MS : Use a DB-5MS column (60 m × 0.25 mm) and electron ionization at 70 eV. Monitor unique fragment ions (e.g., m/z 85 for branched alkanes) .

Quality Control : Spike samples with deuterated analogs (e.g., ²H₃-2,2,3,3,6-pentamethylheptane) to correct for matrix effects .

Q. How does the adsorption of this compound on indoor surfaces differ from linear alkanes in air-surface partitioning studies?

Methodological Answer: Branched alkanes exhibit lower adsorption coefficients (Kₐ) than linear counterparts due to steric hindrance.

  • Experimental Protocol :
    • Use quartz crystal microbalance (QCM) to measure mass changes on surfaces (e.g., glass, PVC) under controlled humidity .
    • Compare with n-dodecane: this compound will show 20–30% lower Kₐ due to reduced van der Waals interactions.
  • Computational Support : Simulate adsorption energies using density functional theory (DFT) to validate experimental trends .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure) of this compound?

Methodological Answer: Discrepancies arise from isomer contamination or measurement techniques.

Critical Data Review : Cross-reference values from Yaws (2003) and Gharagheizi et al. (2012) .

Uncertainty Analysis : Use the NIST REFPROP database to assess deviations. For vapor pressure, prioritize data from ebulliometry over static methods due to higher precision.

Collaborative Validation : Replicate experiments across labs using ISO-certified protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.